molecular formula C10H18Cl2N2 B092224 N,N-Diethyl-1,4-phenylenediamine Dihydrochloride CAS No. 16713-15-8

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

Cat. No. B092224
CAS RN: 16713-15-8
M. Wt: 237.17 g/mol
InChI Key: NHPCFKHZILUMDE-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,4-phenylenediamine dihydrochloride is a derivative of phenylenediamine, a compound with two amine groups attached to a benzene ring. This particular derivative is modified by the addition of ethyl groups to the nitrogen atoms. The compound is of interest due to its potential applications in various chemical reactions and its role in analytical chemistry, particularly in the detection of chlorine .

Synthesis Analysis

The synthesis of N,N-Diethyl-1,4-phenylenediamine dihydrochloride and related compounds involves several steps, including chlorination, condensation, and hydrolysis reactions. For instance, the synthesis of a related compound, N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, was achieved by reacting diethoxythiophosphoryl chloride with p-phenylenediamine . Another example is the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine through a Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester . These methods highlight the versatility of phenylenediamine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, a compound closely related to N,N-Diethyl-1,4-phenylenediamine dihydrochloride, was determined using X-ray diffraction analysis. The crystal structure was found to be orthorhombic, with specific dimensions and space group parameters. Intramolecular hydrogen bonds were observed, which link the molecules into sheets .

Chemical Reactions Analysis

Phenylenediamine derivatives participate in a variety of chemical reactions. For example, NN'-polymethylene-o-phenylenediamines can interact with aldehydes to form bridged benzimidazoles, with di-acid chlorides to create various heterocycles, and with oxidizing agents. These reactions demonstrate the reactivity of the amine groups and the potential to form complex structures . Additionally, the reaction of N,N-diethyl-p-phenylenediamine with chlorine has been studied for analytical purposes, suggesting a mechanism where chlorine forms a chlorinated product with enhanced voltammetric signal .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylenediamine derivatives are influenced by their molecular structure. For instance, the thermal properties of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied using TG analysis, revealing good thermal stability and char-forming capability. This compound also demonstrated excellent intumescent fire retardant properties for polyacrylonitrile . The voltammetric analysis of the reaction between N,N-diethyl-p-phenylenediamine and chlorine indicated a sensitive and selective detection method for chlorine, with a linear range and a low limit of detection .

Scientific Research Applications

Chlorination Rate Constants Investigation

  • Scientific Field: Chemistry
  • Summary of Application: N,N-Diethyl-p-phenylenediamine has been employed as a reference probe to investigate rapid chlorination rate constants .
  • Methods of Application: This involves a stopped-flow spectrophotometric competition kinetics method .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Electrochemical Approach for Recognition and Quantification

  • Scientific Field: Electrochemistry
  • Summary of Application: p-Phenylenediamine (p-PDA) is a toxic constituent utilized in textiles, black henna tattoos, hair dyes, pesticides, polymers etc. The metabolites (quinone etc.) produced by p-PDA cause mutagenic and carcinogenic effects in humans as it is quickly absorbed by the blood after oral intake or intake through the skin .
  • Methods of Application: The literature reports several conventional approaches (such as colorimetry and chromatography) and electrochemical/voltammetric approaches to determine and quantify p-PDA .
  • Results or Outcomes: Amongst them, the electrochemical approach is the most preferable because of the short analysis time, cost-effectiveness, ease of use, ease of miniaturization etc .

Spectrophotometric Determination of Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of Application: N,N-Diethyl-p-phenylenediamine sulfate is used for the spectrophotometric determination of drugs such as salbutamol sulphate, ritodrine hydrochloride and isoxsuprine hydrochloride containing phenolic group .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Component in Hair Dyes

  • Scientific Field: Cosmetology
  • Summary of Application: p-Phenylenediamine (p-PDA), also named 1,4-diaminobenzene or 1,4-phenylenediamine, is an azo dye intermediate and has been utilized as a component in the hair dye, polymer and textile industries .
  • Methods of Application: It has been applied since the 19th century in thousands of hair (oxidative) dyes .
  • Results or Outcomes: Nowadays, people use hair dyes to improve their physical appearance and stylishness .

Stain Used in Microscopy

  • Scientific Field: Microscopy
  • Summary of Application: N,N-Dimethyl-p-phenylenediamine dihydrochloride is a stain used in microscopy .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Test Reagent in Microbiology

  • Scientific Field: Microbiology
  • Summary of Application: It is also used as a test reagent in microbiology for the classification of cytochrome oxidase positive aerobic microorganisms .
  • Methods of Application: It finds application as a detection of peroxidases on polyacrylamide gels .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing dust, to wear protective gloves and clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPCFKHZILUMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-1,4-phenylenediamine Dihydrochloride

CAS RN

84609-46-1, 16713-15-8
Record name N,N-Diethyl-p-phenylenediamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-amino-N,N-diethylaniline hydrochloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

N,N-diethyl-p-phenylenediamine (H2NC6H4N(CH2CH3)2, MW 164.25, 40 g, 244 mmol) was dissolved in diethyl ether (200 cm3). Hydrochloric acid (40 cm3, 37%) was added. The resulting solution was concentrated by rotary evaporation to give N,N-diethyl-p-phenylenediamine dihydrochloride as a light brown solid (57.76 g, 100%). dH (250 MHz; D2O): 7.68 (2H, m, ArH), 3.45 (4H, q, 7.25, NCH2), 1.19 (6H, t, 7.25, CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Ooyama, K Nonami, S Watanabe, K Yoshida - Dyes and pigments, 2008 - Elsevier
Although naphthooxazole-type fluorophores did not exhibit fluorescence in solution, they exhibited strong fluorescence in the solid state. Interestingly, a large red-shift in colour and …
Number of citations: 4 www.sciencedirect.com
Y Ooyama, K Nonami, S Watanabe, K Yoshida - core.ac.uk
Naphthooxazole-type fluorophores (2) did not exhibit fluorescence in solution, but exhibited strong fluorescence in the solid state. Interestingly, a large red shift in colour and drastic …
Number of citations: 3 core.ac.uk
Y Ooyama, H Egawa, K Yoshida - 2008 - Wiley Online Library
A new class of fluorescent dye for sensing water in organic solvents by photo‐induced electron transfer (PET), based on a (phenylamino)naphtho[1,2‐d]oxazol‐2‐yl‐type fluorophore …

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